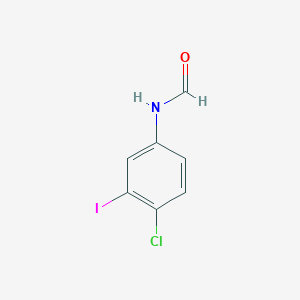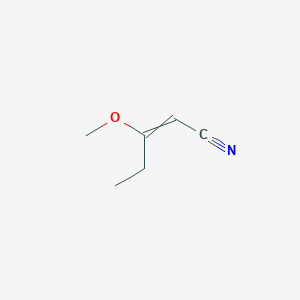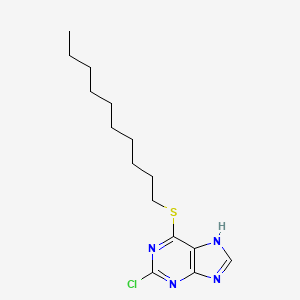
N-(4-Chloro-3-iodophenyl)formamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Chloro-3-iodophenyl)formamide is an organic compound with the molecular formula C7H5ClINO It is characterized by the presence of both chlorine and iodine atoms attached to a benzene ring, along with a formamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chloro-3-iodophenyl)formamide typically involves the reaction of 4-chloro-3-iodoaniline with formic acid or formic acid derivatives. One common method includes the use of formic acid in the presence of a catalyst under controlled temperature conditions to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts such as sulfonated rice husk ash (RHA-SO3H) have been reported to promote the preparation of formamide derivatives efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-Chloro-3-iodophenyl)formamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The formamide group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form different oxidation states of the formamide group.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate halogen exchange reactions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used for reducing the formamide group.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be used under acidic conditions.
Major Products Formed
Substitution: Products with different halogen atoms or other substituents replacing chlorine or iodine.
Reduction: Formation of N-(4-Chloro-3-iodophenyl)amine.
Oxidation: Formation of N-(4-Chloro-3-iodophenyl)carboxylic acid derivatives.
Wissenschaftliche Forschungsanwendungen
N-(4-Chloro-3-iodophenyl)formamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of N-(4-Chloro-3-iodophenyl)formamide involves its interaction with specific molecular targets. The formamide group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The presence of halogen atoms can also affect the compound’s reactivity and binding affinity to various targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-Chlorophenyl)formamide
- N-(4-Iodophenyl)formamide
- N-(3-Iodo-4-chlorophenyl)formamide
Uniqueness
N-(4-Chloro-3-iodophenyl)formamide is unique due to the simultaneous presence of both chlorine and iodine atoms on the benzene ring. This dual halogenation can lead to distinct chemical reactivity and biological activity compared to compounds with only one type of halogen substituent .
Eigenschaften
CAS-Nummer |
647025-64-7 |
|---|---|
Molekularformel |
C7H5ClINO |
Molekulargewicht |
281.48 g/mol |
IUPAC-Name |
N-(4-chloro-3-iodophenyl)formamide |
InChI |
InChI=1S/C7H5ClINO/c8-6-2-1-5(10-4-11)3-7(6)9/h1-4H,(H,10,11) |
InChI-Schlüssel |
RVPSYADKCFKPER-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1NC=O)I)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1H-Pyrrolo[2,3-b]pyridine, 5-fluoro-1-[(4-methylphenyl)sulfonyl]-2-(tributylstannyl)-](/img/structure/B12604687.png)


![Propanamide, 2-[4-[(7-chloro-2-quinolinyl)oxy]phenoxy]-N,N-dimethyl-](/img/structure/B12604699.png)
![N-[4-(3-Acetyl-2-methyl-1H-indol-1-yl)phenyl]acetamide](/img/structure/B12604705.png)

![1-[4-(4-Ethylcyclohexyl)-2-fluorophenyl]ethan-1-one](/img/structure/B12604727.png)
![2-{(E)-[3-(2-Nitrophenyl)prop-2-en-1-ylidene]amino}phenol](/img/structure/B12604731.png)


![5-{[4-(Piperidin-1-yl)quinazolin-6-yl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B12604740.png)


